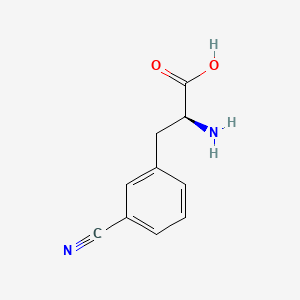

H-Phe(3-CN)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972669 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57213-48-6 | |

| Record name | 3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-3-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Phe(3-CN)-OH: A Technical Guide for Researchers and Drug Development Professionals

Introduction

H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid or 3-cyano-L-phenylalanine, is a non-natural amino acid derivative of phenylalanine.[1][2] Its structure incorporates a cyano group at the meta position of the phenyl ring, a modification that imparts unique chemical properties and makes it a valuable building block in medicinal chemistry and peptide science.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its applications in drug discovery and development. The inclusion of the cyano group can enhance the metabolic stability and binding affinity of peptides and small molecules, making it a point of interest for designing novel therapeutics, including enzyme inhibitors and probes for studying protein structure and function.

Core Chemical Properties

While this compound is commercially available, detailed experimental data for some of its core chemical properties are not extensively reported in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Citation(s) |

| CAS Number | 57213-48-6 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | Beige to white powder | |

| Purity (Typical) | ≥97% (HPLC) | |

| Solubility | Soluble in water with pH adjustment, DMSO. | |

| Melting Point | Not reported in available literature. | |

| pKa | Not reported in available literature. |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the α-hydrogen, the β-protons (as a multiplet), and distinct aromatic protons in the region of 7-8 ppm, with splitting patterns influenced by the meta-substitution.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon (around 170-180 ppm), the α-carbon (around 55 ppm), the β-carbon (around 35-40 ppm), the nitrile carbon (around 118-120 ppm), and the aromatic carbons with distinct chemical shifts due to the cyano-substitution.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the amino group (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the nitrile group (C≡N stretching, typically in the range of 2220-2260 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 191.08.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively described in the available literature. However, its synthesis can be conceptualized based on established methods for the synthesis of non-natural amino acids.

Conceptual Synthesis via Cyanation of a Phenylalanine Precursor

A plausible synthetic route involves the introduction of the cyano group onto a suitably protected phenylalanine derivative. A common method for this transformation is the palladium-catalyzed cyanation of an aryl halide or triflate.

Workflow: Conceptual Synthesis of this compound

References

The Spectroscopic Reporter: A Technical Guide to 3-Cyanophenylalanine in Fluorescence Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectral properties of the unnatural amino acid 3-cyanophenylalanine (3-CNF) and its application as a versatile fluorescent probe in biological research and drug development.[1][2] Its minimal structural perturbation and sensitivity to the local environment make it an invaluable tool for investigating protein structure, dynamics, and interactions.[1][2]

Core Spectral Properties of 3-Cyanophenylalanine

3-Cyanophenylalanine possesses intrinsic fluorescence that is highly sensitive to its immediate molecular surroundings, a property known as solvatochromism.[1] This sensitivity allows researchers to probe changes in the local environment of the amino acid when it is incorporated into a peptide or protein. The nitrile group of 3-CNF can participate in hydrogen bonding, which significantly influences its fluorescence quantum yield and lifetime.

Solvatochromic Properties

The fluorescence of 3-CNF is significantly influenced by the polarity and hydrogen-bonding capability of the solvent. Generally, an increase in solvent polarity and hydrogen bonding potential leads to changes in the fluorescence emission spectrum, quantum yield, and lifetime. This characteristic is crucial for studying protein folding and conformational changes where the probe may move from a solvent-exposed to a buried environment, or vice versa.

Table 1: Spectral Properties of Cyanophenylalanine Derivatives in Various Solvents

| Solvent | 2-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 3-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 4-CNF Molar Absorptivity (ε) at 280 nm (M⁻¹cm⁻¹) | 2-CNF Quantum Yield (Φ) | 3-CNF Quantum Yield (Φ) | 4-CNF Quantum Yield (Φ) | 4-CNF Lifetime (τ) (ns) |

| Water | 1100 | 1000 | 850 | 0.04 | 0.05 | 0.11 | 7.8 |

| Methanol | 1200 | 1100 | 900 | 0.06 | 0.07 | 0.14 | 7.1 |

| Ethanol | 1200 | 1100 | 900 | 0.07 | 0.08 | 0.15 | 6.8 |

| Acetonitrile | 1300 | 1200 | 1000 | 0.02 | 0.03 | 0.05 | 4.4 |

| Dioxane | 1300 | 1200 | 1000 | 0.02 | 0.02 | 0.04 | - |

| Tetrahydrofuran | - | - | - | - | - | 0.03 | 3.9 |

Data compiled from multiple sources. Molar absorptivity and quantum yield for 2-CNF and 3-CNF are from Martin et al. (2016). Quantum yield and lifetime for 4-CNF are from another study on p-cyanophenylalanine photophysics.

Experimental Protocols

The site-specific incorporation of 3-CNF into peptides and proteins is essential for its use as a fluorescent probe. This can be achieved through chemical synthesis or biosynthetic methods.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis is a standard method for chemically synthesizing peptides containing 3-CNF.

Protocol for Manual Fmoc-SPPS of a 3-CNF Containing Peptide:

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

-

Fmoc-Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Activate the Fmoc-3-cyanophenylalanine (or other Fmoc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Recombinant Incorporation using Amber Codon Suppression

The genetic incorporation of 3-CNF into proteins in living cells is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-CNF and does not cross-react with endogenous cellular components.

Protocol for Recombinant Incorporation of 3-CNF in E. coli:

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 3-CNF.

-

Obtain or construct a plasmid encoding the corresponding orthogonal suppressor tRNA (e.g., tRNACUA).

-

Introduce an amber (TAG) codon at the desired site in the gene of interest using site-directed mutagenesis.

-

-

Transformation:

-

Co-transform E. coli cells (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest with the amber codon and the plasmid(s) carrying the orthogonal synthetase and tRNA genes.

-

-

Protein Expression:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.

-

Supplement the growth medium with 3-cyanophenylalanine (typically 1-2 mM).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells at a suitable temperature (e.g., 18-30°C) to allow for protein expression.

-

-

Purification and Characterization:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein containing 3-CNF using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verify the incorporation of 3-CNF by mass spectrometry.

-

Applications in Fluorescence Studies

The unique spectral properties of 3-CNF make it a powerful tool for a variety of fluorescence-based assays.

Probing Protein Structure and Dynamics

The sensitivity of 3-CNF's fluorescence to its local environment allows for the monitoring of conformational changes in proteins. For example, a change in fluorescence intensity or emission wavelength can indicate the movement of the probe from a solvent-exposed to a buried region during protein folding or ligand binding.

Fluorescence Resonance Energy Transfer (FRET)

3-CNF can serve as an excellent FRET donor to other fluorescent probes, such as tryptophan. FRET is a distance-dependent process that can be used to measure intramolecular distances and monitor changes in these distances, providing insights into protein conformational changes.

Fluorescence Quenching

The fluorescence of 3-CNF can be quenched by proximity to certain amino acid residues, such as tyrosine, histidine, methionine, and cysteine. This quenching effect can be exploited to study protein-protein interactions, ligand binding, and the formation of specific protein structures like alpha-helices. The degree of quenching provides information about the proximity of the quencher to the 3-CNF probe.

Conclusion

3-Cyanophenylalanine is a powerful and versatile fluorescent probe for studying the intricacies of protein science and aiding in the development of novel therapeutics. Its unique spectral properties, combined with established methods for its site-specific incorporation into peptides and proteins, provide researchers with a robust tool to investigate molecular interactions and dynamics with high precision. This guide offers a foundational understanding and practical protocols to facilitate the successful application of 3-cyanophenylalanine in fluorescence-based research.

References

- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Phe(3-CN)-OH: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine), a crucial amino acid derivative in pharmaceutical research and peptide synthesis. Understanding its solubility in various solvents is paramount for its effective application in drug development and biochemical research. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and explores the potential roles of the nitrile group in biological systems.

Core Concepts and Properties

This compound, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitrile (-CN) group onto the phenyl ring significantly influences its physicochemical properties, including its solubility and potential for molecular interactions.

Key Properties:

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol

-

Appearance: White to light yellow solid

-

CAS Number: 57213-48-6

Quantitative Solubility Data

The solubility of this compound has been determined in aqueous solution under specific conditions. While comprehensive data across a wide range of organic solvents is limited in publicly available literature, the existing data provides a crucial baseline for researchers.

| Solvent | Solubility | Conditions |

| Water (H₂O) | 5.74 mg/mL (30.18 mM) | Ultrasonic treatment and pH adjusted to 3 with 1 M HCl[1][2][3]. |

General solubility trends for L-phenylalanine, the parent compound, suggest that it is soluble in water but has limited solubility in alcohols and is poorly soluble in non-polar organic solvents. It can be inferred that this compound would follow a similar trend.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for experimental design and drug formulation. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various solvents.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet the remaining solid.

-

Sampling: Carefully extract a known volume of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A standard curve of known concentrations of this compound should be prepared to quantify the sample.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

Turbidimetric Method (Kinetic Solubility)

This high-throughput method is useful for rapid screening of solubility in various solvents.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent.

-

Precipitation Observation: The point at which the solution becomes turbid indicates the precipitation of the compound.

-

Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the lowest concentration at which turbidity is observed. This concentration is an approximation of the kinetic solubility.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, the presence of the nitrile group suggests potential roles and applications in biological research:

-

Protein-Ligand Interactions: The nitrile group is a highly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, potentially interacting with amino acid residues like serine and arginine in protein binding pockets. This makes it a valuable moiety in the design of enzyme inhibitors and other bioactive molecules.

-

Infrared and Fluorescence Probes: The nitrile stretch provides a unique vibrational signature in a region of the infrared spectrum that is relatively free from interference from biological molecules. This property allows p-cyanophenylalanine, a closely related compound, to be used as an infrared probe to study protein dynamics and local environments. Similarly, the fluorescence of cyanophenylalanine derivatives can be sensitive to the local environment, making them useful fluorescent probes for studying protein folding and interactions.

-

Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as carbonyls or halogens, in drug design. Its small size allows it to penetrate deeply into protein active sites.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Nitrile Group Properties

Caption: Key properties of the nitrile group and their influence on research applications.

References

An In-depth Technical Guide to the Stability of H-Phe(3-CN)-OH at Various pH and Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-cyano-L-phenylalanine (H-Phe(3-CN)-OH) under various pH and temperature conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a robust framework for assessing its stability based on established principles of forced degradation studies for pharmaceuticals and the known chemical properties of its functional groups. The methodologies and potential degradation pathways described herein are intended to guide researchers in designing and executing stability studies for this compound and related novel amino acid analogs.

Introduction to the Stability of this compound

This compound is a non-canonical amino acid of interest in various fields, including peptide and protein engineering, and drug discovery. Understanding its stability profile is critical for its application, formulation development, and for defining appropriate storage and handling conditions. The primary stability concerns for this compound revolve around the hydrolysis of the nitrile group and the degradation of the amino acid backbone under different chemical and physical stresses.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule, potential degradation products, and degradation pathways. These studies are typically conducted under more extreme conditions than those used for long-term stability testing to accelerate degradation.

Potential Degradation Pathways

The chemical structure of this compound features two primary functional groups susceptible to degradation: the aromatic nitrile and the amino acid moiety.

-

Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to an amide intermediate (3-carbamoyl-L-phenylalanine), and then to the corresponding carboxylic acid (L-phenylalanine-3-carboxylic acid).[1][2] The rate of hydrolysis is generally dependent on pH and temperature, with more extreme conditions accelerating the process.[3][4]

-

Degradation of the Amino Acid Backbone: Like other amino acids, the phenylalanine backbone can undergo various degradation reactions, particularly at elevated temperatures and extreme pH values. These may include:

-

Racemization: Conversion of the L-isomer to a mixture of L- and D-isomers.

-

Oxidative Degradation: The aromatic ring and the amino acid structure can be susceptible to oxidation, especially in the presence of oxidizing agents.

-

Decarboxylation: Loss of the carboxyl group, particularly at high temperatures.

-

Strecker Degradation: In the presence of dicarbonyl compounds, which can form from other degradation processes, phenylalanine analogs can degrade to form aldehydes.[5]

-

The following diagram illustrates the primary hypothesized degradation pathway for this compound under hydrolytic stress.

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Experimental Design for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

The experimental workflow for a typical stability assessment is outlined below.

Caption: Experimental workflow for the stability assessment of this compound.

Methodologies for Stability Testing

Detailed protocols are crucial for obtaining reliable and reproducible stability data. The following sections provide generalized methodologies that can be adapted for the study of this compound.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with an equal volume of purified water.

-

Oxidative Degradation: Dilute the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress (Solution): Use the neutral hydrolysis sample and expose it to a higher temperature (e.g., 80°C).

-

Thermal Stress (Solid): Place the solid compound in a controlled temperature and humidity chamber.

-

-

Incubation: Place the prepared solutions in a temperature-controlled bath at the desired temperature (e.g., 60°C for hydrolysis).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all heated samples to stop further degradation.

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is suitable. For identification of unknown degradation products, an HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended.

-

Column: A reversed-phase C18 column is a common choice for separating amino acids and their derivatives.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time (e.g., 20-30 minutes) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 210 nm for the peptide bond and around 254 nm for the aromatic ring).

-

Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated based on the peak areas from the chromatograms.

Data Presentation (Illustrative)

The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables are hypothetical examples of how such data could be presented.

Table 1: Hypothetical Stability of this compound in Solution under Various pH and Temperature Conditions

| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradation Product(s) |

| 0.1 M HCl | 60 | 24 | 85.2 | 3-Carbamoyl-L-phenylalanine |

| 0.1 M NaOH | 60 | 8 | 45.7 | L-Phenylalanine-3-carboxylic acid |

| Water | 80 | 48 | 92.5 | Minor unidentified peaks |

| 3% H₂O₂ | 25 | 24 | 95.1 | Oxidized derivatives |

Table 2: Hypothetical Degradation Kinetics of this compound at 60°C

| Condition | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |

| 0.1 M HCl | 0.0067 | 103.4 |

| 0.1 M NaOH | 0.097 | 7.1 |

Conclusion and Recommendations

This technical guide provides a framework for evaluating the stability of this compound. Based on the chemical principles of its functional groups, this compound is expected to be most susceptible to hydrolysis of the nitrile group, particularly under basic conditions. Oxidative and thermal degradation are also potential pathways that require investigation.

For researchers and drug development professionals, it is recommended to conduct a comprehensive forced degradation study as outlined. The development and validation of a stability-indicating analytical method, preferably HPLC with both UV and MS detection, is paramount for accurate quantification and identification of degradation products. The data generated from such studies will be invaluable for establishing appropriate storage conditions, shelf-life, and formulation strategies for this compound. Vendor-provided storage recommendations, such as storing the solid powder at -20°C for long-term stability, should be followed until specific stability data is generated.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyano-L-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Cyano-L-phenylalanine (3-CN-Phe) is a non-natural amino acid that has emerged as a versatile tool in biochemical and pharmaceutical research. Its unique structure, featuring a cyano group on the phenyl ring, imparts valuable spectroscopic properties, making it an effective probe for investigating protein structure, function, and interactions. This technical guide provides an in-depth overview of 3-Cyano-L-phenylalanine, including its synthesis, incorporation into proteins, and its applications as a spectroscopic reporter.

Core Properties of 3-Cyano-L-phenylalanine

3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. The introduction of the cyano (-C≡N) group at the meta position of the phenyl ring minimally perturbs the overall size and shape of the amino acid side chain while introducing a unique spectroscopic handle.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 57213-48-6 | [1] |

| Appearance | White to off-white solid | N/A |

Synthesis of 3-Cyano-L-phenylalanine

A potential synthetic workflow for 3-Cyano-L-phenylalanine, adapted from the synthesis of 4-Cyano-L-phenylalanine, is outlined below.

Incorporation of 3-Cyano-L-phenylalanine into Proteins

The site-specific incorporation of 3-Cyano-L-phenylalanine into proteins is most commonly achieved through the amber codon suppression technique. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts the non-natural amino acid at the desired position within the polypeptide chain. This can be performed in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian) expression systems.

Experimental Protocol: Site-Specific Incorporation in E. coli

This protocol is a generalized procedure based on established methods for incorporating non-natural amino acids.

1. Plasmid Preparation:

-

A plasmid encoding the protein of interest is mutated to introduce a TAG (amber) stop codon at the desired site of incorporation.

-

A second plasmid carrying the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 3-Cyano-L-phenylalanine is required.

2. Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid containing the gene of interest with the amber codon and the plasmid encoding the aaRS/tRNA pair.

3. Protein Expression:

-

Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

-

Supplement the medium with 1-2 mM 3-Cyano-L-phenylalanine.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Incubate the culture at a reduced temperature (e.g., 18-25 °C) overnight to enhance protein folding and incorporation efficiency.

4. Protein Purification and Characterization:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Confirm the incorporation of 3-Cyano-L-phenylalanine by mass spectrometry. The mass of the purified protein should correspond to the expected mass including the non-natural amino acid.

References

The Integration of 3-Cyanophenylalanine into Peptide Design: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Synthesis, Biophysical Characterization, and Potential Therapeutic Applications

The strategic incorporation of unnatural amino acids into peptides has emerged as a powerful tool in modern drug discovery and chemical biology. Among these, 3-cyanophenylalanine, a non-proteinogenic aromatic amino acid, offers a unique combination of biophysical properties that make it a valuable component in peptide design. Its cyano group serves as a versatile spectroscopic probe and can influence the overall conformation and binding characteristics of a peptide. This technical guide provides a comprehensive overview of the use of 3-cyanophenylalanine, detailing its synthesis, incorporation into peptide scaffolds, and its utility in biophysical and potential therapeutic applications.

Physicochemical and Spectroscopic Properties of 3-Cyanophenylalanine

3-Cyanophenylalanine is a structural analog of phenylalanine, featuring a nitrile (C≡N) group at the meta position of the phenyl ring. This modification imparts unique spectroscopic characteristics without significantly increasing the steric bulk of the side chain.

Physical Properties

Basic physicochemical properties of L-3-cyanophenylalanine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 57213-48-6 | [1] |

Spectroscopic Properties

The cyano group of 3-cyanophenylalanine provides two powerful spectroscopic handles: intrinsic fluorescence and a distinct infrared (IR) absorption band.

Fluorescence Spectroscopy: Similar to its ortho and para isomers, 3-cyanophenylalanine exhibits intrinsic fluorescence.[2] Its photophysical properties, including quantum yield and fluorescence lifetime, are sensitive to the local solvent environment, particularly hydrogen bonding interactions.[2] This sensitivity allows it to be used as a probe to monitor changes in peptide conformation, binding events, and interactions with biological membranes.

Infrared Spectroscopy: The nitrile group has a characteristic stretching vibration (νC≡N) that appears in a region of the IR spectrum (around 2230 cm⁻¹) which is free from other peptide backbone absorptions. The precise frequency of this vibration is sensitive to the local electric field, making 3-cyanophenylalanine an effective vibrational Stark effect probe to map electrostatic environments within a peptide or protein.

The following table summarizes key photophysical properties for cyanophenylalanine derivatives. Note that data for the more extensively studied p-cyanophenylalanine (p-CNF) is included for comparison, as it shares similar environmental sensitivity.

| Parameter | 3-CNF | p-CNF | Solvent/Conditions | Reference |

| Molar Absorptivity (ε) | Comparable to p-CNF | 850 M⁻¹cm⁻¹ (at 280 nm) | Aqueous Buffer | |

| Fluorescence Quantum Yield (Φ) | On the same scale as Tyr and Trp | Tends to increase with solvent H-bonding ability | Varies with solvent | |

| Fluorescence Lifetime (τ) | - | 5-8 ns | Protic solvents | |

| C≡N Stretching Frequency (νC≡N) | ~2230 cm⁻¹ | Sensitive to local environment | Varies with solvent polarity | - |

Incorporation of 3-Cyanophenylalanine into Peptides

3-Cyanophenylalanine can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The commercially available Fmoc-L-3-cyanophenylalanine can be used directly in automated or manual synthesizers.

Experimental Protocol: Fmoc-SPPS of a 3-Cyanophenylalanine-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a generic peptide containing 3-cyanophenylalanine on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-3-cyanophenylalanine)

-

Coupling reagents: HCTU (or HBTU/HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-L-3-cyanophenylalanine at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (3 times) and dry the resin under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold ether and dry.

-

Purification and Characterization

Following synthesis, the crude peptide requires purification and characterization to ensure identity and purity.

Experimental Protocol: HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

-

Crude peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the initial HPLC conditions (e.g., a low percentage of acetonitrile in water).

-

Method Development: On an analytical C18 column, develop a gradient to separate the target peptide from impurities. A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Preparative Purification: Scale up the optimized gradient to a preparative C18 column. Inject the crude peptide solution and collect fractions corresponding to the peak of the target peptide.

-

Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

References

An In-depth Technical Guide to H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine)

CAS Number: 57213-48-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a non-canonical amino acid derivative of L-phenylalanine.[1][2] Its unique structure, featuring a nitrile group on the meta position of the phenyl ring, makes it a valuable building block in peptide synthesis and medicinal chemistry.[3] The introduction of the cyano group enhances the chemical reactivity and offers a strategic point for further molecular modifications, positioning it as a compound of interest for the development of novel therapeutics, including enzyme inhibitors and anti-cancer agents.[3] This technical guide provides a comprehensive overview of the available physicochemical data, general applications, and synthetic considerations for this compound. While detailed biological activity and specific signaling pathways for the 3-cyano isomer are not extensively documented in publicly available literature, this guide will also draw comparisons with the well-studied para-isomer (4-cyanophenylalanine) to illustrate the potential applications of cyanophenylalanine derivatives in biomedical research.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow or beige solid powder.[4] Its fundamental properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 57213-48-6 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to light yellow/beige solid powder | |

| Purity | ≥96% (HPLC) | |

| Solubility | H₂O: 5.74 mg/mL (30.18 mM) with sonication and pH adjustment to 3 with 1 M HCl | |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | -1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 190.074227566 Da | |

| Topological Polar Surface Area | 87.1 Ų |

-

¹H NMR (500 MHz, D₂O) δ 7.74 (d, J = 8.3, 2H), 7.47 (d, J = 8.3, 2H), 4.39 (dd, J = 7.5, J = 6.1, 1H), 3.41 (dd, J = 14.6, J = 5.8, 1H), 3.31 (dd, J = 14.6, J = 7.3, 1H) ppm.

-

IR (ATR thin film) 3413.7, 2988.3, 2869.7, 2230.1 (C≡N stretch), 1734.6, 1625.7, 1392.2, 1143.5, 1075.0, 845.1, 696.0 cm⁻¹.

It is expected that this compound would exhibit a characteristic nitrile stretch in the IR spectrum around 2230 cm⁻¹.

Applications in Research and Drug Development

This compound primarily serves as a specialized building block for the synthesis of peptides with modified properties. The introduction of the cyano group can influence the peptide's conformation, stability, and biological activity.

Peptide Synthesis and Drug Design

The primary application of this compound is its incorporation into peptide sequences via solid-phase or solution-phase peptide synthesis. The nitrile group is a versatile functional handle that can be used to:

-

Modulate Pharmacokinetic Properties: The incorporation of non-natural amino acids can enhance peptide stability against enzymatic degradation.

-

Serve as a Precursor for other Functional Groups: The nitrile can be chemically converted to other functional groups, such as an amidine, to mimic the side chain of arginine. This is particularly useful in the design of enzyme inhibitors.

-

Act as a Bioisostere: The cyano group can act as a bioisostere for other chemical groups, altering the electronic and steric properties of the peptide to fine-tune its interaction with biological targets.

Development of Enzyme Inhibitors

Peptides containing a nitrile group are known to be reversible inhibitors of cysteine proteases. The nitrile group can react with the active site thiol of a cysteine protease to form a reversible imidothioate adduct, effectively blocking the enzyme's catalytic activity. While this has been demonstrated for peptide nitriles in general, specific studies detailing the use of this compound for this purpose are not prominent in the literature.

Potential as a Spectroscopic Probe

The 4-cyano isomer of phenylalanine (pCNPhe) is widely used as a fluorescent and infrared (IR) probe to study protein structure, dynamics, and interactions. The vibrational frequency of the nitrile group is sensitive to the local environment, providing insights into protein folding and ligand binding. While this compound is not commonly used for this application, the underlying principle suggests its potential in similar studies.

Experimental Protocols

Detailed experimental protocols for the biological application of this compound are scarce in the scientific literature. However, a general protocol for its incorporation into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a hypothetical peptide containing this compound using Fmoc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Phe(3-CN)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (e.g., Fmoc-Phe(3-CN)-OH) with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Signaling Pathways and Mechanism of Action

There is a lack of specific studies in the surveyed literature that delineate the signaling pathways modulated by this compound or peptides containing this amino acid. However, based on the known role of peptide nitriles as cysteine protease inhibitors, a hypothetical mechanism of action can be proposed.

If a peptide containing this compound were designed to target a specific cysteine protease involved in a disease-related signaling pathway (e.g., caspases in apoptosis or cathepsins in cancer progression), its mechanism would likely involve the reversible inhibition of that protease. This would, in turn, modulate the downstream events of the pathway.

Caption: Hypothetical inhibition of a cysteine protease signaling pathway by a peptide containing this compound.

Conclusion and Future Directions

This compound is a commercially available, non-canonical amino acid with clear utility in peptide chemistry. Its primary role is as a synthetic building block for introducing a chemically versatile nitrile group into peptide backbones. This modification has the potential to enhance the pharmacokinetic properties of peptides and to design targeted enzyme inhibitors.

However, there is a notable gap in the scientific literature regarding the specific biological activities and mechanisms of action of peptides containing this compound. The majority of detailed research on cyanophenylalanines has focused on the para-isomer as a spectroscopic probe.

Future research should aim to:

-

Synthesize and screen libraries of peptides containing this compound against various biological targets, particularly cysteine proteases.

-

Conduct detailed structure-activity relationship (SAR) studies to understand the impact of the meta-cyano group on peptide bioactivity.

-

Investigate the potential of this compound as a fluorescent or vibrational probe and compare its properties to the well-characterized 4-cyano isomer.

-

Explore the in vivo efficacy and safety of peptides modified with this compound.

Such studies will be crucial to fully unlock the potential of this unique amino acid in drug discovery and chemical biology.

References

Alternate names for H-Phe(3-CN)-OH such as 3-Cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research and drug development. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and biological activities, presenting it in a structured format for easy reference.

Nomenclature and Identification

3-Cyano-L-phenylalanine is known by several alternate names and is identified by specific registry numbers. This section provides a clear summary of its key identifiers.

| Identifier Type | Value | Citation(s) |

| Primary Name | 3-Cyano-L-phenylalanine | [1][2][3] |

| Common Synonyms | H-Phe(3-CN)-OH, L-Phe(3-CN)-OH, m-Cyano-L-phenylalanine | [1] |

| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [4] |

| CAS Number | 57213-48-6, 144799-02-0 | |

| PubChem CID | 2734509 | |

| ChEMBL ID | CHEMBL1230101 | |

| Molecular Formula | C10H10N2O2 | |

| Molecular Weight | 190.20 g/mol |

Physicochemical Properties

The unique physicochemical properties of 3-Cyano-L-phenylalanine, imparted by the nitrile group, are crucial for its applications. This table summarizes its key computed properties.

| Property | Value | Citation(s) |

| XLogP3 | -1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 190.074227566 g/mol | |

| Polar Surface Area | 87.1 Ų | |

| Appearance | Beige powder | |

| Storage Conditions | 0-8°C |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration. This band's position can be sensitive to the local environment, making it a useful probe.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm. The α-proton will be a multiplet around 4.0-4.5 ppm, and the β-protons will be diastereotopic and appear as multiplets between 3.0-3.5 ppm.

-

¹³C NMR: The nitrile carbon will have a characteristic chemical shift around 118-120 ppm. The aromatic carbons will appear between 110-140 ppm, the carbonyl carbon around 170-175 ppm, the α-carbon around 55 ppm, and the β-carbon around 35-40 ppm.

-

-

Mass Spectrometry: The exact mass can be used for high-resolution mass spectrometry to confirm the elemental composition. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the side chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 3-Cyano-L-phenylalanine are crucial for its effective use in research.

Enantioselective Synthesis

An efficient enantioselective synthesis is key to obtaining optically pure 3-Cyano-L-phenylalanine. While a specific protocol for the 3-cyano isomer is not publicly detailed, the following procedure for the synthesis of 4-Cyano-L-phenylalanine can be adapted. This method achieves a high yield and purity without the need for chromatography.

Illustrative Two-Step Enantioselective Synthesis Workflow:

Caption: Illustrative workflow for the enantioselective synthesis.

Protocol:

-

Alkylation: To a biphasic mixture of toluene and 50% aqueous potassium hydroxide, add N-(diphenylmethylene)glycine tert-butyl ester, 3-bromobenzyl cyanide, and a chiral phase-transfer catalyst (e.g., (R)-Maruoka catalyst).

-

Stir the reaction vigorously at ambient temperature overnight.

-

Extract the organic layer with diethyl ether and wash with brine.

-

Deprotection: Dissolve the crude alkylated intermediate in dichloromethane and add trifluoroacetic acid.

-

Stir the mixture at ambient temperature for 24 hours.

-

Concentrate the reaction mixture and partition between diethyl ether and 3M HCl.

-

Wash the aqueous layer with diethyl ether and then concentrate to yield 3-Cyano-L-phenylalanine hydrochloride as a white powder.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

3-Cyano-L-phenylalanine can be incorporated into peptides using standard Fmoc-SPPS protocols. The Fmoc-protected version, Fmoc-Phe(3-CN)-OH, is commercially available.

General Fmoc-SPPS Cycle:

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate Fmoc-Phe(3-CN)-OH (typically 3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications

3-Cyano-L-phenylalanine is utilized in various research areas due to its unique properties. The cyano group can act as a hydrogen bond acceptor and its electronic properties can influence molecular interactions.

Enzyme Inhibition

The structural similarity of 3-Cyano-L-phenylalanine to natural aromatic amino acids makes it a potential inhibitor of enzymes involved in their metabolic pathways.

-

Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH): These enzymes are involved in the biosynthesis of neurotransmitters and the metabolism of phenylalanine. Phenylalanine analogues are known to be competitive inhibitors of TPH. The cyano group in the meta position could potentially interact with the active site residues and modulate inhibitor binding.

-

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy. Novel inhibitors of IDO1 are of significant interest, and phenylalanine derivatives could serve as scaffolds for inhibitor design.

Illustrative Enzyme Inhibition Pathway:

Caption: Potential inhibition of the IDO1 pathway by 3-Cyano-L-phenylalanine.

Enzyme Inhibition Assay Protocol (General):

-

Prepare a reaction buffer appropriate for the target enzyme (e.g., phosphate buffer for IDO1).

-

Add the enzyme to the buffer.

-

Add varying concentrations of 3-Cyano-L-phenylalanine (the inhibitor).

-

Initiate the reaction by adding the substrate (e.g., L-tryptophan for IDO1).

-

Monitor the reaction progress by measuring the formation of the product (e.g., kynurenine) over time using a suitable method (e.g., spectrophotometry, HPLC).

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Applications in Drug Discovery and Chemical Biology

-

Peptide Mimetics and Drug Design: Incorporation of 3-Cyano-L-phenylalanine into peptides can alter their conformation, stability, and receptor binding properties. This makes it a valuable tool for developing novel peptide-based therapeutics.

-

Fluorescent Probes: While the intrinsic fluorescence of the cyanophenylalanine is weak, it can be used as a quencher or as part of a FRET pair in protein folding and interaction studies.

-

Infrared Probes: The nitrile stretch provides a sensitive vibrational probe for studying local protein environments and dynamics.

Safety and Handling

3-Cyano-L-phenylalanine should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundation for researchers and professionals working with 3-Cyano-L-phenylalanine. Further investigation into its specific biological activities and the development of detailed experimental protocols will continue to expand its utility in the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating H-Phe(3-CN)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3-CN)-OH, or 3-cyanophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and drug discovery. Its unique properties, stemming from the presence of a cyano group on the phenyl ring, make it a valuable building block for synthesizing novel peptides with enhanced biological activity, modified structural conformations, and utility as fluorescent probes.[1] The incorporation of this unnatural amino acid can improve the efficiency and yield in solid-phase peptide synthesis (SPPS) and can be instrumental in the development of therapeutics, particularly for neurological disorders.[1]

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow from coupling to final peptide cleavage and purification.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [Generic] |

| Molecular Weight | 190.20 g/mol | [Generic] |

| CAS Number | 57213-48-6 (L-isomer) | [Generic] |

| Appearance | White to off-white solid | [Generic] |

| Key Feature | Cyano group on the phenyl ring | [Generic] |

Experimental Protocols

Materials and Reagents

-

Fmoc-Phe(3-CN)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide MBHA resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives:

-

HOBt (Hydroxybenzotriazole)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail (Reagent K):

-

TFA (Trifluoroacetic acid): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Precipitation and Washing Solvent: Cold diethyl ether

-

Purification Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

General SPPS Workflow for Incorporating Fmoc-Phe(3-CN)-OH

The following diagram outlines the general workflow for solid-phase peptide synthesis.

Detailed Coupling Protocols for Fmoc-Phe(3-CN)-OH

The choice of coupling reagent is critical for achieving high efficiency. For a non-proteinogenic amino acid like Fmoc-Phe(3-CN)-OH, a potent coupling reagent is recommended to overcome any potential steric hindrance or electronic effects from the cyano group.

Protocol 3.3.1: HATU-Mediated Coupling (Recommended)

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (clear beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3.3.2: DIC/Oxyma-Mediated Coupling

-

Resin Preparation: Follow step 1 from Protocol 3.3.1.

-

Solution Preparation: In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

-

Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 3.3.1.

Cleavage and Deprotection

-

After the final Fmoc deprotection and washing steps, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (Reagent K is suitable for most peptides) to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of Solvent A (or a mixture of Solvent A and B).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of Solvent A and Solvent B.

-

Collect the fractions containing the desired peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., LC-MS).

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data (Illustrative)

The following table provides illustrative data for the incorporation of Fmoc-Phe(3-CN)-OH into a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe(3-CN)-Leu-NH₂). Actual yields and purities will vary depending on the sequence, scale, and synthesis platform.

| Coupling Method | Coupling Time (h) | Repetitive Yield per Cycle (%) | Crude Purity (%) | Final Yield (%) |

| HATU/DIPEA | 1.5 | >99 | ~85 | ~70 |

| HBTU/DIPEA | 2 | >98.5 | ~80 | ~65 |

| DIC/Oxyma | 3 | >98 | ~75 | ~60 |

Potential Side Reactions and Mitigation

While the cyano group is generally stable under standard SPPS conditions, it is important to be aware of potential side reactions.

5.1. Hydrolysis of the Cyano Group:

-

Condition: Prolonged exposure to the strong acid (TFA) in the cleavage cocktail, especially in the presence of water.

-

Potential Outcome: The nitrile group (-C≡N) could potentially be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH).

-

Mitigation:

-

Keep the cleavage time to the minimum required for complete deprotection of side chains and cleavage from the resin (typically 2-3 hours).

-

Use a well-optimized cleavage cocktail containing scavengers to protect sensitive residues.

-

Ensure that all solvents and reagents are anhydrous.

-

5.2. Stability during Fmoc Deprotection:

-

The cyano group is generally stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection.

Application in Neuroscience Research: A Representative Signaling Pathway

Peptides containing this compound are valuable tools in neuroscience research, partly due to their potential to modulate protein-protein interactions and serve as fluorescent probes to study receptor dynamics.[1] For instance, such peptides could be designed to interfere with signaling pathways implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an inhibitor of a kinase involved in a pro-apoptotic pathway, thereby promoting neuronal survival. This is a representative example of how such a peptide could be applied in a biological context.

References

Application Notes and Protocols for Fmoc-Phe(3-CN)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-cyanophenylalanine (Fmoc-Phe(3-CN)-OH) is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of 3-cyanophenylalanine into peptide sequences offers unique advantages, including enhanced metabolic stability, altered conformational properties, and the potential for post-synthesis modification of the cyano group.[1] This versatile building block is instrumental in the development of novel peptide-based therapeutics, enzyme inhibitors, and probes for studying biological systems.

These application notes provide detailed protocols for the efficient coupling of Fmoc-Phe(3-CN)-OH in Fmoc-based SPPS, along with a comparative overview of common coupling reagents and potential challenges.

Properties of Fmoc-Phe(3-CN)-OH

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₂O₄ |

| Molecular Weight | 412.44 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | 2-8°C, desiccated |

Comparative Analysis of Common Coupling Reagents in SPPS

The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. Modern coupling reagents, primarily onium-type salts (uronium/aminium and phosphonium), are favored for their high reactivity and ability to suppress racemization.[2] Below is a summary of commonly used coupling reagents that can be employed for the incorporation of Fmoc-Phe(3-CN)-OH.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 |

| DIC | Oxyma | DIPEA | DMF | 60 | >95 |

Note: Yields are representative of standard peptide couplings and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2] For sterically hindered amino acids, more potent reagents like HATU or COMU are often preferred.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Phe(3-CN)-OH

This protocol describes the manual solid-phase synthesis for incorporating Fmoc-Phe(3-CN)-OH into a peptide sequence using a standard uronium/aminium salt coupling reagent.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-Phe(3-CN)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of Fmoc-Phe(3-CN)-OH:

-

In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3 eq.), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Double Coupling for Potentially Hindered Sequences

For sequences where the N-terminus of the growing peptide chain may be sterically hindered, a double coupling protocol can improve the incorporation efficiency of Fmoc-Phe(3-CN)-OH.[3]

Procedure:

-

First Coupling: Perform the initial coupling of Fmoc-Phe(3-CN)-OH as described in Protocol 1, using a potent coupling reagent like HATU for an extended time (e.g., 2 hours).

-

Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

-

Second Coupling: Prepare a fresh solution of activated Fmoc-Phe(3-CN)-OH using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

-

Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Potential Challenges and Considerations

-

Racemization: Activation of the carboxylic acid can lead to epimerization, particularly with certain amino acids. The use of additives like HOBt or HOAt can suppress racemization.[4]

-

Steric Hindrance: While not exceptionally bulky, the phenyl ring of Fmoc-Phe(3-CN)-OH may present some steric hindrance, especially when coupling to a sterically demanding N-terminal residue. In such cases, using a more potent coupling reagent, extending the coupling time, or performing a double coupling is recommended.

-

Side Reactions of the Cyano Group: The cyano group is generally stable under standard SPPS conditions. However, it is important to be aware of potential side reactions, especially during cleavage with strong acids, although such reactions are not commonly reported for this specific residue.

-

Post-Synthetic Modification: The cyano group on the phenylalanine ring provides a handle for further chemical modification, allowing for the creation of peptide conjugates or the introduction of other functionalities.

Visualizing the Workflow

Standard Fmoc-SPPS Cycle for Fmoc-Phe(3-CN)-OH Incorporation

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Logical Flow for Troubleshooting Low Coupling Efficiency

Caption: Decision-making workflow for troubleshooting coupling issues.

Conclusion

Fmoc-Phe(3-CN)-OH is a valuable building block for the synthesis of modified peptides. Its incorporation can be readily achieved using standard Fmoc-SPPS protocols with high-efficiency coupling reagents. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize peptides containing 3-cyanophenylalanine for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: H-Phe(3-CN)-OH as a Fluorescent Probe for Protein Folding